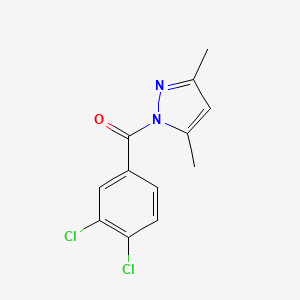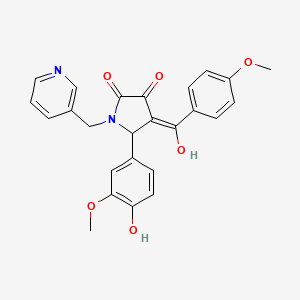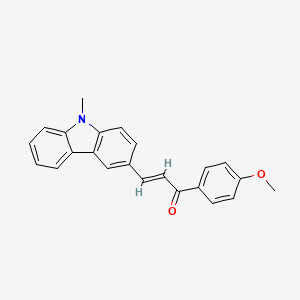
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as DCP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DCP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole varies depending on its application. In plants, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole inhibits the synthesis of chlorophyll by inhibiting the activity of the enzyme protoporphyrinogen oxidase. In cancer cells, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole also inhibits cell proliferation by blocking the cell cycle at the G1 phase. In fungi, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of cell proliferation. 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been found to have anti-inflammatory and antioxidant activities. In animal studies, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to have low toxicity, and its LD50 value ranges from 500 to 2000 mg/kg.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its low toxicity and well-defined mechanism of action. 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is also readily available and can be synthesized using different methods. However, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has some limitations, including its low solubility in water and its potential to form insoluble aggregates in solution, which can affect its bioavailability and activity.
Zukünftige Richtungen
Future research on 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole could focus on its potential applications in different fields, including agriculture, medicine, and material science. In agriculture, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole could be further developed as a selective herbicide with low environmental impact. In medicine, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole could be developed as a potential anticancer drug with low toxicity and high efficacy. In material science, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole could be used as a building block for the synthesis of new organic materials with unique properties. Future research could also focus on improving the synthesis method of 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole to increase its yield and purity and developing new formulations to improve its solubility and bioavailability.
Synthesemethoden
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized using different methods, including the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dichlorobenzoyl hydrazine with 3,5-dimethylpyrazole-1-carboxylic acid ethyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The yield of 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole using these methods ranges from 40% to 70%.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in different fields, including agriculture, medicine, and material science. In agriculture, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to be an effective herbicide, and its mode of action involves inhibiting the synthesis of chlorophyll in plants. In medicine, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied for its potential anticancer, antifungal, and antiviral activities. 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, 1-(3,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-5-8(2)16(15-7)12(17)9-3-4-10(13)11(14)6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRDKECVKFKFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)

![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide](/img/structure/B5295119.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)
![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)

![2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoic acid](/img/structure/B5295144.png)

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)
![dibenzo[a,i]phenazine](/img/structure/B5295178.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295204.png)